ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE
Overview
Description
Ethyl {4-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an imidazo[2,1-f]purin ring system, which is known for its diverse biological activities .
Preparation Methods
The synthesis of ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE can be achieved through several synthetic routes. One common method involves the Debus-Radiszewski synthesis, which is used for the preparation of imidazole-containing compounds . This method typically involves the reaction of alpha halo-ketones with ammonia or primary amines under acidic conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl {4-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydride reducing agents for reduction reactions and oxidizing agents like Tollens’ reagent for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of imidazole-containing compounds have shown various biological activities, including antibacterial, antitumor, and antiviral properties . In the industry, esters like ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE are used in the production of perfumes and flavoring agents due to their pleasant odors .
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE involves its interaction with specific molecular targets and pathways. The imidazo[2,1-f]purin ring system is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl {4-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate can be compared with other similar compounds, such as ethyl acetate and methyl butyrate . While these compounds share the ester functional group, the presence of the imidazo[2,1-f]purin ring system in ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE gives it unique biological activities and applications .
Properties
IUPAC Name |
ethyl 2-[4-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-21(32)14-17-8-12-19(13-9-17)31-20(18-10-6-16(2)7-11-18)15-30-22-23(27-25(30)31)28(3)26(34)29(4)24(22)33/h6-13,15H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXOXAWDALVBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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